
7-Amino-3,4-dihydroisoquinoline-2(1H)-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-3,4-dihydroisoquinoline-2(1H)-carboxamide is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3,4-dihydroisoquinoline-2(1H)-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of isoquinoline derivatives followed by amination and subsequent cyclization.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, which may have different properties and applications.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced isoquinoline compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 7-Amino-3,4-dihydroisoquinoline-2(1H)-carboxamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. They may act as inhibitors or modulators of specific enzymes or receptors, contributing to the development of new drugs.
Industry: In the chemical industry, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it valuable for various industrial applications.
Wirkmechanismus
The mechanism of action of 7-Amino-3,4-dihydroisoquinoline-2(1H)-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative used.
Vergleich Mit ähnlichen Verbindungen
- 7-Amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 7-Amino-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid
- 7-Amino-2- (tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline
Comparison: Compared to similar compounds, 7-Amino-3,4-dihydroisoquinoline-2(1H)-carboxamide is unique due to its specific functional groups and structural features. These differences can influence its reactivity, biological activity, and potential applications. For example, the presence of the carboxamide group may enhance its ability to form hydrogen bonds, affecting its interactions with biological targets.
Eigenschaften
Molekularformel |
C10H13N3O |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
7-amino-3,4-dihydro-1H-isoquinoline-2-carboxamide |
InChI |
InChI=1S/C10H13N3O/c11-9-2-1-7-3-4-13(10(12)14)6-8(7)5-9/h1-2,5H,3-4,6,11H2,(H2,12,14) |
InChI-Schlüssel |
LRIYPWGMOVKQMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=C1C=CC(=C2)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


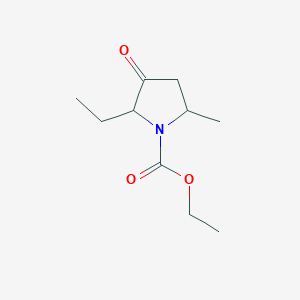
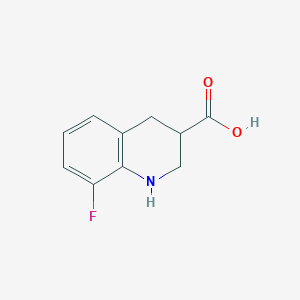


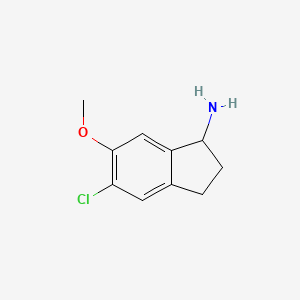
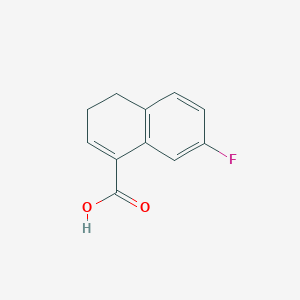
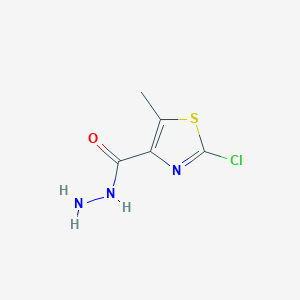
![7-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15070163.png)
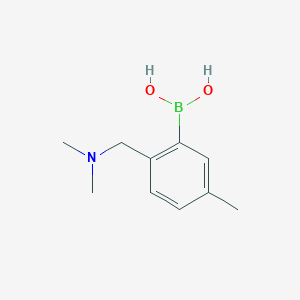
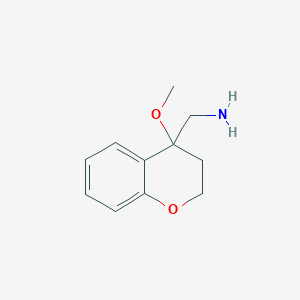

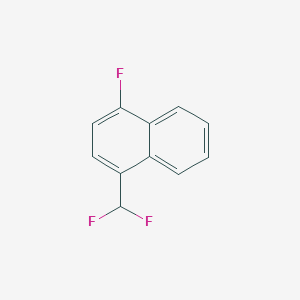
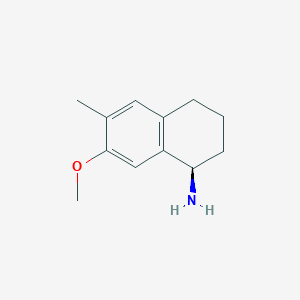
![7-chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B15070197.png)
